2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride
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Description
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C18H27Cl2N5O and its molecular weight is 400.35. The purity is usually 95%.
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Biological Activity
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazole Ring: Contributes to biological activity through interactions with various receptors.
- Piperazine Ring: Known for its role in modulating neurotransmitter systems.
- Acetamide Group: Enhances solubility and bioavailability.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C17H24ClN5O |
Molecular Weight | 335.85 g/mol |
CAS Number | 1185031-31-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, particularly those involved in neurotransmission and cell signaling pathways. The imidazole and piperazine components are known to influence serotonin and dopamine receptor pathways, which are crucial in various physiological processes.
Key Mechanisms
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
- Inhibition of Tumor Growth: Preliminary studies suggest potential anti-cancer properties, particularly against specific cancer cell lines.
- Neuropharmacological Effects: Its structure indicates possible interactions with neurotransmitter systems, which could lead to anxiolytic or antidepressant effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest: Compounds have been observed to cause G2/M phase arrest in cancer cell lines.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.
Case Study: Antiproliferative Activity
A study evaluated a series of imidazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting the potential of similar structures for therapeutic applications.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Research into related compounds has shown:
- Bactericidal Effects: Compounds with similar imidazole and piperazine moieties demonstrated significant activity against Gram-positive bacteria.
Table: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin... | 15 - 62 | Staphylococcus aureus |
Related Compound A | 10 - 50 | Escherichia coli |
Related Compound B | 20 - 100 | Pseudomonas aeruginosa |
Properties
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-(2-methylphenyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.2ClH/c1-3-22-9-8-19-18(22)23-12-10-21(11-13-23)14-17(24)20-16-7-5-4-6-15(16)2;;/h4-9H,3,10-14H2,1-2H3,(H,20,24);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAATILYZVTSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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